molecular formula C22H13N3O5S B2668628 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide CAS No. 361478-53-7

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2668628
CAS No.: 361478-53-7
M. Wt: 431.42
InChI Key: YKZHBZLORCAWQH-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide is a complex organic compound that features multiple functional groups, including isoindolinone, chromone, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Isoindolinone Moiety: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with primary amines.

    Chromone Synthesis: The chromone moiety can be prepared via the cyclization of 2-hydroxyacetophenone derivatives.

    Thiazole Formation: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea.

    Coupling Reactions: The final step involves coupling the isoindolinone, chromone, and thiazole intermediates through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole and chromone moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the isoindolinone and chromone structures.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may act as a ligand in metal-catalyzed reactions.

Biology

    Biological Activity:

Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

    Materials Science: Used in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxoisoindolin-2-yl)acetamide: Lacks the chromone and thiazole moieties.

    N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide: Lacks the isoindolinone moiety.

Uniqueness

The uniqueness of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide lies in its combination of three distinct functional groups, which may confer unique chemical reactivity and biological activity compared to simpler analogs.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O5S/c26-18(10-25-19(27)13-6-2-3-7-14(13)20(25)28)24-22-23-16(11-31-22)15-9-12-5-1-4-8-17(12)30-21(15)29/h1-9,11H,10H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZHBZLORCAWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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